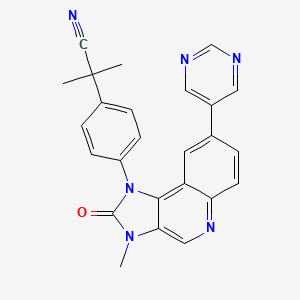
QVO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QVO is a gluconeogenesis inhibitor.
Aplicaciones Científicas De Investigación
Application in Qualitative Data Analysis Software (QDAS)
Qualitative Data Analysis Software (QDAS) programs like ATLAS.ti™ and NVivo™ are increasingly being used in various research fields. Woods, Paulus, Atkins, and Macklin (2016) analyzed 763 empirical articles and found that these tools are predominantly used in health sciences. They facilitate research by supporting data management and analysis, particularly for data gathered through interviews, focus groups, and documents. The software is primarily utilized for data organization and thematic analysis in various disciplines (Woods et al., 2016).
QVO in Photovoice Research
Castleden and Garvin (2008) explored the use of Photovoice, a method that employs participant-employed photography and dialogue, in community-based participatory Indigenous research. Their findings indicate that adapting Photovoice, which might involve iterative processes, is crucial for methodological success, especially in contexts sensitive to issues of power and cultural relevance (Castleden & Garvin, 2008).
Quantum Dots (Qdots) in Biomedical Research
Research by Michalet et al. (2005) demonstrates how quantum dots, or qdots, have evolved from electronic materials science to biological applications. These nanocrystals are significant in cell and animal biology, aiding in high-resolution imaging and long-term in vivo observation. They have been used for studying intracellular processes and tumor targeting, showcasing their versatility in biomedical research (Michalet et al., 2005).
QVOA in Seismic Research
Chichinina, Sabinin, and Ronquillo-Jarillo (2006) explored Q-anisotropy using QVOA (Quality Factor Versus Offset and Azimuth) for characterizing fractured reservoirs in seismic research. They developed a method for estimating fracture direction and characterizing Q-anisotropy in seismic data, demonstrating its application in geophysics and resource exploration (Chichinina et al., 2006).
Real-time Q-PCR in Gene Quantification
Ginzinger (2002) discusses the use of real-time Q-PCR, a technique that has become integral in various applications like measuring mRNA expression levels and DNA copy numbers. This technology's proliferation has been fueled by its applications in gene quantification, demonstrating its critical role in molecular biology and genetics (Ginzinger, 2002).
Self Q-switching in Lasing Technology
Zalevsky et al. (2006) investigated self Q-switching effects in a Nd:YVO4 cavity. This research is significant for the development of efficient Q-switched lasing technologies, highlighting advancements in laser physics and engineering (Zalevsky et al., 2006).
QDs in Bio-Imaging
Arya et al. (2005) emphasize the role of Quantum Dots (QDs) in revolutionizing bio-imaging. These nanocrystals have advanced the study of biomolecules by overcoming limitations like photobleaching and operational difficulties, demonstrating their immense potential in bio-imaging and nanobiotechnology (Arya et al., 2005).
Propiedades
Nombre del producto |
QVO |
|---|---|
Fórmula molecular |
C19H14N2O |
Peso molecular |
286.33 |
Nombre IUPAC |
(E)-3-(2-(Quinoline-4-yl)vinyl)-1H-indol-6-ol |
InChI |
InChI=1S/C19H14N2O/c22-15-7-8-17-14(12-21-19(17)11-15)6-5-13-9-10-20-18-4-2-1-3-16(13)18/h1-12,21-22H/b6-5+ |
Clave InChI |
LERFQFWQFPELPU-AATRIKPKSA-N |
SMILES |
OC1=CC2=C(C=C1)C(/C=C/C3=CC=NC4=CC=CC=C34)=CN2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
QVO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-(Diethylamino)propyl)-2-(5,9-dimethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetamide](/img/structure/B1193381.png)

